molecular formula C6H5BrClNO B14035484 (6-Bromo-5-chloropyridin-3-yl)methanol

(6-Bromo-5-chloropyridin-3-yl)methanol

Cat. No.: B14035484
M. Wt: 222.47 g/mol
InChI Key: WHFWAUWURBCQJW-UHFFFAOYSA-N
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Description

(6-Bromo-5-chloropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with continuous monitoring to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-5-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-Bromo-5-chloropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its halogenated pyridine structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors .

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms enhances the biological activity of these derivatives .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The halogen atoms on the pyridine ring enhance its binding affinity to target proteins, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: (6-Bromo-5-chloropyridin-3-yl)methanol is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for selective reactions and interactions that are not possible with other isomers. The presence of both halogen atoms and the hydroxymethyl group provides a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

(6-bromo-5-chloropyridin-3-yl)methanol

InChI

InChI=1S/C6H5BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2

InChI Key

WHFWAUWURBCQJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)CO

Origin of Product

United States

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